1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 154205-77-3
VCID: VC0114834
InChI: InChI=1S/C19H21NO3.ClH/c1-23-18-10-6-5-9-15(18)16-12-20(13-17(16)19(21)22)11-14-7-3-2-4-8-14;/h2-10,16-17H,11-13H2,1H3,(H,21,22);1H
SMILES: COC1=CC=CC=C1C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
Molecular Formula: C19H22ClNO3
Molecular Weight: 347.83588

1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 154205-77-3

Cat. No.: VC0114834

Molecular Formula: C19H22ClNO3

Molecular Weight: 347.83588

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride - 154205-77-3

Specification

CAS No. 154205-77-3
Molecular Formula C19H22ClNO3
Molecular Weight 347.83588
IUPAC Name 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C19H21NO3.ClH/c1-23-18-10-6-5-9-15(18)16-12-20(13-17(16)19(21)22)11-14-7-3-2-4-8-14;/h2-10,16-17H,11-13H2,1H3,(H,21,22);1H
SMILES COC1=CC=CC=C1C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl

Introduction

Structural Characteristics and Identification

Chemical Identity and Classification

1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride belongs to the pyrrolidine class of heterocyclic compounds. The central structure features a five-membered pyrrolidine ring with multiple substituents. The compound is characterized by specific functional groups that define its chemical behavior and potential applications in research settings. The substance represents an important subset of nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical development.

Structural Properties

The molecule consists of a pyrrolidine ring core with three key substituents: a benzyl group attached to the nitrogen atom, a 2-methoxyphenyl group at position 4, and a carboxylic acid moiety at position 3. This arrangement creates a complex three-dimensional structure with multiple stereocenters, contributing to its specific biological activity profile. The hydrochloride salt formation involves the protonation of the pyrrolidine nitrogen, creating an ionically bonded chloride counterion. This structural modification significantly impacts the compound's physicochemical behavior, particularly its solubility in aqueous media.

Physicochemical Properties

Basic Physical Properties

Table 3.1: Fundamental physical properties of 1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

PropertyValueReference
CAS Number154205-77-3
Molecular FormulaC₁₉H₂₂ClNO₃
Molecular Weight347.83588 g/mol
Physical StateSolid (at room temperature)
DensityApproximately 1.204 g/cm³ (predicted for free acid)

The compound exists as a solid at standard conditions, with physical properties that are typical of hydrochloride salts of complex organic compounds. The molecular weight and density values reflect its relatively large structure and the presence of the hydrochloride moiety .

Solubility and Stability

The hydrochloride salt formation significantly enhances the compound's water solubility compared to its free acid form. This improved solubility makes it more suitable for biological testing and pharmaceutical applications where aqueous solubility is often a critical factor. The salt form also generally provides better stability during storage, protecting against degradation that might occur with the free acid form. These characteristics are particularly important for research applications where consistent sample quality is essential for reliable results.

Synthesis and Preparation Methods

General Synthetic Approaches

Structural Analogs and Comparative Analysis

Related Pyrrolidine Derivatives

Several structural analogs of 1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride have been documented in research literature, including compounds with variations in the substituents on the pyrrolidine ring. For instance, 1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid represents a close analog with a 3-methylphenyl group instead of the 2-methoxyphenyl group . Similarly, 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid offers a simpler structure with different substitution patterns that may provide insights into structure-activity relationships.

Comparative Properties

Table 5.1: Comparison of 1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride with related compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochlorideC₁₉H₂₂ClNO₃347.83588154205-77-3Hydrochloride salt with 2-methoxyphenyl group
1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid (free acid)C₁₉H₂₁NO₃311.37939757-63-8Free acid form without HCl
1-Benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acidC₁₉H₂₁NO₂295.38874990-37-1Contains 3-methylphenyl instead of 2-methoxyphenyl

This comparative analysis highlights the structural relationships between these compounds and provides a framework for understanding how specific structural modifications might influence their physical properties and potential biological activities .

Biological Activities and Research Applications

Structure-Activity Relationships

The structural features of 1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, particularly its stereochemistry and substitution pattern, likely play crucial roles in determining its biological activity profile. Research on related pyrrolidine derivatives suggests that the spatial arrangement of substituents can significantly influence receptor binding and other biological interactions. The 2-methoxyphenyl group, for instance, may contribute to specific binding interactions with biological targets due to its electron-donating properties and potential for hydrogen bonding.

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of 1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves various spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides detailed information about the compound's structural framework and the environment of individual atoms. Mass spectrometry offers precise molecular weight determination and fragmentation patterns that can confirm the molecular structure .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related techniques are commonly employed to assess the purity of 1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride and to monitor its stability under various conditions. These methods are essential for quality control in research settings where high purity is critical for reliable experimental results. Chromatographic techniques can also be valuable for monitoring synthetic reactions and optimizing purification procedures.

Research Status and Future Directions

Current Research Landscape

The current research on 1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride appears to be primarily focused on its potential as an intermediate in pharmaceutical synthesis and as a tool for structure-activity relationship studies. The compound's unique structural features make it valuable for exploring the biological activities of pyrrolidine derivatives and for developing more complex pharmaceutical compounds based on this scaffold.

Future Research Opportunities

Future studies on 1-Benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride could explore several promising directions. Further investigation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles, would be valuable for assessing its potential as a drug candidate. Additionally, structural modifications could be explored to enhance specific biological activities or to improve physicochemical properties relevant to drug development. Computational studies and molecular modeling could also provide insights into the compound's interaction with biological targets and guide rational design of derivatives with enhanced properties.

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